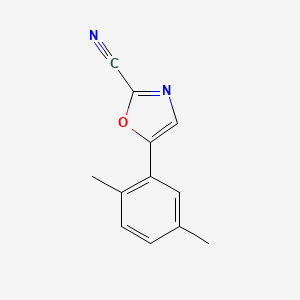

5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile

説明

特性

IUPAC Name |

5-(2,5-dimethylphenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-3-4-9(2)10(5-8)11-7-14-12(6-13)15-11/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHAQODCMSSZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CN=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 213.24 g/mol. Its structure features an oxazole ring, which is known for its reactivity due to the presence of both nitrogen and oxygen atoms.

Synthesis

The synthesis of 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route can be outlined as follows:

- Starting Materials : 2,5-dimethylphenylamine and an appropriate carbonitrile.

- Reaction Conditions : Typically conducted under reflux in a suitable solvent.

- Purification : The product is purified using recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial properties. Preliminary studies have shown that 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammatory responses. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cultures .

| Cytokine | Effect |

|---|---|

| TNF-α | Decreased by 40% |

| IL-6 | Decreased by 35% |

The precise mechanism of action for 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile remains under investigation. However, its structural similarity to known COX inhibitors suggests it may function through competitive inhibition at the enzyme's active site. Further research is necessary to elucidate the detailed pathways involved.

Case Studies

Several studies have explored the biological activity of related compounds within the oxazole class:

-

Cardioprotective Effects : A study demonstrated that derivatives similar to 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile provided cardioprotection in H9c2 cardiomyocytes exposed to doxorubicin-induced toxicity .

Compound Cell Viability (%) Control 100 Compound A 85 Compound B 90 - Anticancer Activity : Another investigation reported that oxazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .

類似化合物との比較

5-(2-Fluorophenyl)oxazole-2-carbonitrile

- Molecular Formula : C₁₀H₅FN₂O .

- Substituents : A fluorine atom at the ortho position of the phenyl ring replaces the methyl groups in the target compound.

- Key Differences :

- Electronic Effects : The fluorine atom is electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating methyl groups in the target compound.

- Lipophilicity : Fluorine increases polarity but may reduce lipophilicity (log P) relative to the dimethylphenyl group.

- Synthesis : Prepared via similar oxazole-forming reactions but starting with fluorinated precursors .

3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile

- Molecular Formula : C₆H₆N₂O₂ .

- Substituents : Features a propanenitrile chain and a 5-oxo group on the oxazole ring.

- Key Differences :

- The oxazole is fused into a dihydroisoxazolone system, altering its reactivity and stability.

- The propanenitrile chain introduces flexibility, contrasting with the rigid aromatic substituent in the target compound.

Heterocyclic Analogues with Different Cores

Thiazolo-pyrimidine Derivatives (11a and 11b)

- Example Compound : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) .

- Molecular Formula : C₂₀H₁₀N₄O₃S.

- Key Features :

- A thiazolo-pyrimidine core replaces the oxazole ring.

- The 2,4,6-trimethylbenzylidene substituent enhances steric bulk and lipophilicity compared to the dimethylphenyl group.

Naphthalene Carboxamide Derivatives

- Example Compound: N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide . Molecular Formula: C₁₉H₁₇NO₂. Key Features:

- A naphthalene-carboxamide backbone with a 2,5-dimethylphenyl substituent on the amide nitrogen.

- Demonstrated photosynthesis-inhibiting activity (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to substituent position and lipophilicity .

Data Tables

Table 1: Comparative Structural and Physicochemical Properties

準備方法

Example: van Leusen Synthesis for 5-Aryl-2-Substituted Oxazoles

| Parameter | Condition/Result |

|---|---|

| Starting materials | 2,5-Dimethylbenzaldehyde and TosMIC |

| Solvent | Isopropyl alcohol |

| Base | Potassium carbonate or sodium hydride |

| Temperature | Reflux or microwave-assisted heating |

| Reaction time | 1-3 hours |

| Yield | 70-85% (depending on conditions and purification) |

| Purity | >95% after recrystallization |

| Characterization | NMR, IR, Mass spectrometry confirm structure |

Example: Pd-Catalyzed Cyclization

| Parameter | Condition/Result |

|---|---|

| Starting materials | N-propargylamide with 2,5-dimethylphenyl iodide |

| Catalyst | Pd2(dba)3 (5 mol%) |

| Ligand | Tri(2-furyl)phosphine |

| Base | Sodium tert-butoxide |

| Solvent | Toluene or DMF |

| Temperature | 80-100 °C |

| Reaction time | 12-24 hours |

| Yield | 60-75% |

| Purity | >90% |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Robinson-Gabriel | Acylamino ketone precursors | Mineral acids or polyphosphoric acid | Heating under acidic conditions | 50-60 | Moderate yield, classical method |

| Fischer Oxazole | Cyanohydrin + aromatic aldehyde | Dry ether, anhydrous HCl | Mild dehydration reaction | Moderate | Early method for 2,5-disubstituted oxazoles |

| van Leusen Synthesis | Aromatic aldehyde + TosMIC | Base (K2CO3 or NaH), isopropyl alcohol | Reflux or microwave | 70-85 | High yield, mild conditions |

| Pd-Catalyzed Coupling | N-propargylamide + aryl iodide | Pd2(dba)3, tri(2-furyl)phosphine, NaOtBu | 80-100 °C, 12-24 h | 60-75 | Modern, efficient, selective |

| Cycloisomerization | Propargylic amides | Silica gel | Mild conditions | High | Efficient for polysubstituted oxazoles |

| Green Synthetic Methods | Various | Microwave, ultrasound, ionic liquids | Mild, energy-efficient | Improved | Eco-friendly, enhanced yields |

Q & A

Q. What are the key synthetic pathways for 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis involves multi-step reactions starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime. Key steps include:

Oxime to Carbonitrile : Reacting the oxime with acetic anhydride in pyridine under reflux to yield the carbonitrile intermediate .

Amide Oxime Formation : Treating the carbonitrile with hydroxylamine to form the amide oxime.

Heterocyclization : Heating O-acyl derivatives of the amide oxime in acetic acid to form the final oxadiazole-containing product .

- Critical Conditions :

- Temperature control (reflux for oxime conversion).

- Solvent choice (pyridine for nucleophilic catalysis, acetic acid for cyclization).

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dimethylphenyl) and oxazole ring protons (δ 8.0–8.5 ppm). The carbonitrile group (C≡N) appears as a singlet at ~δ 110–120 ppm in <sup>13</sup>C NMR .

- IR Spectroscopy : Confirm C≡N stretching at ~2200–2250 cm⁻¹ and C-O-C (oxazole) at ~1250–1300 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M⁺] at m/z corresponding to the molecular formula (C₁₂H₁₀N₂O). Fragmentation patterns should reflect loss of CN (27 Da) or dimethylphenyl groups .

Advanced Research Questions

Q. What strategies enable regioselective substitution at the oxazole ring, and how do electronic effects influence reactivity?

- Methodological Answer :

- Substitution Sites : The oxazole C-2 and C-5 positions are electrophilic due to electron-withdrawing effects of the carbonitrile and dimethylphenyl groups.

- Strategies :

Nucleophilic Aromatic Substitution (NAS) : Use strong nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃/DMF) at C-2 .

Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-5 via halogenated intermediates (e.g., bromo-oxazole derivatives) .

- Electronic Effects : Electron-donating groups (e.g., methyl on phenyl) enhance ring electron density, favoring NAS at C-2. Electron-withdrawing groups (e.g., CN) activate C-5 for cross-coupling .

Q. How can computational methods (DFT, molecular docking) predict the biological activity of 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to determine frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, predicting reactivity with biological targets .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Key interactions include:

- π-π stacking between dimethylphenyl and hydrophobic pockets.

- Hydrogen bonding via the oxazole oxygen .

Q. What crystallographic approaches (e.g., SHELX refinement) are suitable for resolving structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- SHELX Workflow :

Structure Solution : SHELXD for phase problem resolution via dual-space methods.

Refinement : SHELXL for anisotropic displacement parameters and disorder modeling.

Validation : CheckCIF for ADDSYM alerts and R-factor convergence (<5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。